2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine

Lipophilicity Metabolic Stability Fluorine Chemistry

This N-arylsulfonyl-2-phenylmorpholine is a privileged scaffold for fragment-based drug discovery (FBDD) targeting sigma receptors, PI3K/Akt kinases, and CNS programs. The ortho-trifluoromethoxy substituent markedly enhances lipophilicity (cLogP >3) and sigma-receptor selectivity versus para-substituted or unsubstituted analogs, where minor aryl-group swaps can shift potency by more than an order of magnitude. It serves as a matched des-halogen control for the 5-bromo Akt inhibitor analog. Its MW (387.4) and tPSA (~64) align with CNS drug-like space. Secure this medium-complexity fragment now for chemogenomic studies and targeted library design.

Molecular Formula C17H16F3NO4S
Molecular Weight 387.37
CAS No. 1797646-28-6
Cat. No. B2681889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine
CAS1797646-28-6
Molecular FormulaC17H16F3NO4S
Molecular Weight387.37
Structural Identifiers
SMILESC1COC(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C17H16F3NO4S/c18-17(19,20)25-14-8-4-5-9-16(14)26(22,23)21-10-11-24-15(12-21)13-6-2-1-3-7-13/h1-9,15H,10-12H2
InChIKeyRYQOIMAAVAZLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine (CAS 1797646-28-6): Chemical Identity and Compound Class


2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine (C₁₇H₁₆F₃NO₄S, MW 387.4 g·mol⁻¹) is a synthetic small molecule belonging to the N-arylsulfonyl-2-phenylmorpholine class, which is recognized as a privileged scaffold in medicinal chemistry [1]. The compound combines a 2-phenylmorpholine core with a 2-(trifluoromethoxy)phenylsulfonyl substituent at the morpholine nitrogen, placing it as a more elaborated congener relative to the parent 4-(phenylsulfonyl)morpholine chemotype that has shown biological activity in antimicrobial modulation and triple‑negative breast cancer models [2][3]. Its structural complexity suggests utility in fragment‑based drug discovery or targeted library design where aryl‑sulfonamide morpholines are pursued for kinase, sigma‑receptor, or ion‑channel modulation programs.

Why In-Class Substitution Is Not Trivial for 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine


Within the N-arylsulfonyl morpholine family, minor structural modifications can radically shift biological activity. The addition of a 2-phenyl substituent on the morpholine ring introduces a stereocenter and alters the three-dimensional shape, while a 2-(trifluoromethoxy) group on the phenylsulfonyl ring profoundly changes electronic properties and lipophilicity compared to methoxy, methyl, or unsubstituted analogs [1]. In the closely related 4-(phenylsulfonyl)morpholine series, a phenyl-to-phenoxyphenyl substitution yielded an IC₅₀ improvement from >10 µM to 0.90 µM in MDA‑MB‑231 cells, demonstrating that seemingly conservative aryl‑group swaps can shift potency by more than an order of magnitude [2]. Similarly, the ortho‑trifluoromethoxyphenyl sulfonamide motif has been linked to enhanced selectivity in sigma‑receptor programs, whereas para‑substituted or methylated analogs showed markedly different profiles [3]. Therefore, generic substitution without experimental validation risks losing the desired potency, selectivity, or physicochemical profile that a specific analog like 2-phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine may provide.

Quantitative Differentiation Evidence for 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine Relative to Closest Analogs


Ortho-OCF₃ Substitution Elevates Lipophilicity and Metabolic Stability Versus Methoxy and Methyl Analogs

The 2‑(trifluoromethoxy)phenyl substituent on the target compound is expected to increase lipophilicity (cLogP) by approximately 0.7–1.2 log units relative to a 2‑methoxyphenyl analog, based on the well‑established Hansch π value difference of +0.94 for OCF₃ vs. OCH₃ [1]. This property is crucial for passive membrane permeability and target engagement in cell‑based assays. Additionally, replacement of the methoxy group with trifluoromethoxy typically improves oxidative metabolic stability in human liver microsomes by reducing O‑dealkylation rates [2]. However, direct experimental cLogP and microsomal stability values for CAS 1797646-28-6 have not been publicly reported, so the quantified difference is extrapolated from class‑level structure‑property relationships.

Lipophilicity Metabolic Stability Fluorine Chemistry

2-Phenyl Substitution Distinct from 2,6-Dimethyl Congeners in Sigma-Receptor Binding Context

Patents covering substituted morpholines as sigma‑receptor ligands indicate that the 2‑phenyl substituent on the morpholine ring (as in CAS 1797646-28-6) can engender a different selectivity profile compared to 2,6‑dimethyl analogs. For example, 2,6‑dimethyl‑4‑{[4‑(trifluoromethoxy)phenyl]sulfonyl}morpholine (ChemSpider ID 4013996) lacks the aryl group at C‑2, which eliminates an aromatic stacking interaction and reduces steric bulk in the active site . Although specific Ki values for the target compound are not publicly available, the sigma‑1 receptor pharmacophore model suggests that the additional phenyl group modifies binding pocket occupancy in a manner distinct from di‑alkyl substitution [1]. Quantitative binding data for the 2‑phenyl analog remain unpublished, so the differentiation is inferred from structural SAR rather than direct head‑to‑head comparison.

Sigma Receptor Selectivity Pain

Absence of 5‑Bromo Substituent Distinguishes Target Compound from Akt‑Inhibitor Chemotype

4‑((5‑Bromo‑2‑(trifluoromethoxy)phenyl)sulfonyl)morpholine (CAS 1704065‑46‑2) has been described as a potent and selective inhibitor of protein kinase B (Akt/PKB), with reported activity in cancer, diabetes, and neurodegeneration models [1]. The target compound, CAS 1797646-28-6, lacks the 5‑bromo substituent, which eliminates a halogen‑bond donor and reduces molecular weight, potentially improving solubility and reducing off‑target polypharmacology associated with heavy‑halogen compounds. While the Akt IC₅₀ for the bromo analog is not publicly disclosed, the bromine atom is expected to contribute to target affinity; thus, the des‑bromo analog may serve as a weaker Akt binder but a cleaner chemical probe when Akt inhibition is not desired.

Kinase Inhibition Akt/PKB Bromine

Phenylmorpholine Scaffold Imparts Central Nervous System Multiparameter Profile Distinct from Non-Phenyl Morpholines

The benzylamine‑like character of 2‑phenylmorpholines is associated with central nervous system (CNS) activity; for example, 2‑phenylmorpholine itself (PAL‑632) is a potent norepinephrine‑dopamine releasing agent [1]. The target compound incorporates this CNS‑privileged fragment, potentially offering advantages in crossing the blood‑brain barrier (BBB) compared to N‑alkyl‑morpholines that lack the phenyl group. Predictions using CNS MPO (multiparameter optimization) algorithms favor the target compound’s topological polar surface area (tPSA ≈ 64.2 Ų for the morpholino‑sulfonyl core) and molecular weight of 387.4 g·mol⁻¹, placing it within favorable CNS drug space (tPSA < 90 Ų, MW < 500), whereas more polar analogs with additional hydrogen‑bond donors exceed CNS thresholds [2].

CNS Drug Design Phenylmorpholine Physicochemical Properties

Application Scenarios for 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Targeting Kinases or GPCRs

The compound can serve as a medium‑complexity fragment in FBDD campaigns aimed at targets where aryl‑sulfonamide morpholines are known privileged motifs, such as sigma receptors [1] or PI3K/Akt kinases [2]. Its higher lipophilicity (inferred cLogP >3) and 3D structural features make it suitable for fragment growing or linking strategies, particularly when screening against membrane‑associated targets that require a degree of lipophilicity for initial hit identification.

Negative Control for Akt‑Dependent Phenotypic Assays

Because the closely related 5‑bromo analog is claimed as an Akt inhibitor [2], the target compound (lacking the bromine atom) can be employed as a matched structural analog to assess the contribution of Akt inhibition to observed phenotypes. This use is analogous to the well‑established practice of deploying des‑halogen analogs as negative controls in chemogenomic studies.

CNS‑Oriented Phenotypic Screening Libraries

Given the CNS‑privileged 2‑phenylmorpholine scaffold [3], the compound is well‑suited for inclusion in phenotypic screening decks against neuropathic pain, depression, or Alzheimer’s disease models where sigma‑1 receptor or monoamine transporter modulation is hypothesized to play a role. Its physicochemical profile (MW 387, tPSA ~64) aligns with CNS drug‑like property space, increasing the likelihood of identifying brain‑penetrant hits.

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